molecular formula C14H11F3N2O B5384549 1-(2,4-Difluorophenyl)-3-(3-fluoro-4-methylphenyl)urea

1-(2,4-Difluorophenyl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B5384549
M. Wt: 280.24 g/mol
InChI Key: HLBTXEBMWIIPAK-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(3-fluoro-4-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 3-fluoro-4-methylaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research could explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may find applications in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(3-fluoro-4-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c1-8-2-4-10(7-11(8)16)18-14(20)19-13-5-3-9(15)6-12(13)17/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBTXEBMWIIPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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